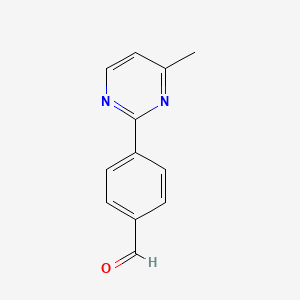

4-(4-Methylpyrimidin-2-YL)benzaldehyde

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structural unit is of immense importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. gsconlinepress.com Beyond its biological role, the pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its widespread presence in therapeutic agents. growingscience.com

Pyrimidine derivatives exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net Their ability to act as hydrogen bond donors and acceptors makes them particularly effective at interacting with biological targets like enzymes and receptors. Consequently, the synthesis of novel pyrimidine derivatives remains a vibrant area of research for the development of new pharmaceuticals. growingscience.com

Importance of Benzaldehyde (B42025) Derivatives as Chemical Intermediates

Benzaldehyde and its derivatives are among the most versatile building blocks in organic synthesis. The aldehyde functional group is highly reactive and can undergo a plethora of chemical transformations, including oxidation to carboxylic acids, reduction to benzyl (B1604629) alcohols, and participation in numerous carbon-carbon bond-forming reactions. mdpi.com

Reactions such as the Wittig, Grignard, and aldol (B89426) condensations, as well as reductive amination, utilize the aldehyde group to construct more complex molecular frameworks. researchgate.net In molecules like 4-(4-Methylpyrimidin-2-YL)benzaldehyde, the aldehyde group serves as a chemical handle, allowing the pyrimidine core to be incorporated into larger, more elaborate structures, which is a key strategy in drug discovery and materials science. mdpi.com

Overview of Nitrogen Heterocycles in Advanced Synthetic Methodologies

Nitrogen-containing heterocycles are a cornerstone of modern organic synthesis, valued for their diverse reactivity and structural properties. rsc.org The presence of nitrogen atoms within an aromatic ring, as in pyrimidine, significantly influences the ring's electronic properties, often making it susceptible to nucleophilic substitution reactions that are difficult to achieve with simple benzene (B151609) rings. wur.nl

Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, are frequently employed to construct and functionalize these heterocyclic systems. ijcrt.org These methods provide efficient and modular access to complex molecules, enabling chemists to systematically explore structure-activity relationships and develop new compounds with tailored properties. The synthesis of 2-arylpyrimidines, the class to which this compound belongs, often relies on these modern synthetic techniques.

Detailed Research Findings

While specific peer-reviewed studies focusing exclusively on this compound are limited, its synthesis, reactivity, and potential applications can be inferred from established principles of organic chemistry and research on analogous structures.

Synthesis of the 2-Aryl-4-methylpyrimidine Core

The construction of the 2-aryl-4-methylpyrimidine skeleton is typically achieved through condensation reactions. A common and effective method involves the reaction of a substituted benzamidine (B55565) with a 1,3-dicarbonyl compound. In the case of this compound, a plausible synthetic route would involve the condensation of 4-formylbenzamidine with acetylacetone (B45752) (pentane-2,4-dione). This reaction cyclizes to form the 4,6-dimethylpyrimidine (B31164) ring, which would then require selective demethylation or an alternative starting material to yield the 4-methyl derivative.

A more direct and widely used approach is the reaction of an amidine hydrochloride with a β-dicarbonyl compound. For instance, reacting benzamidine hydrochloride with acetylacetone produces 2-phenyl-4,6-dimethylpyrimidine. Adapting this for the target molecule would involve using 4-formylbenzamidine hydrochloride.

| Reactant 1 | Reactant 2 | Product Class | Reference Reaction Type |

|---|---|---|---|

| Substituted Benzamidine | Acetylacetone | 2-Aryl-4,6-dimethylpyrimidine | Pyrimidine Synthesis |

| 4-Formylbenzamidine | Acetylacetone | 2-(4-Formylphenyl)-4,6-dimethylpyrimidine | Plausible Synthesis |

Reactivity Profile

The reactivity of this compound is dominated by two main features: the aldehyde group and the pyrimidine ring.

Reactions of the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and is a versatile functional group for further elaboration. It can readily undergo:

Condensation reactions: With amines to form Schiff bases (imines), or with active methylene (B1212753) compounds in Knoevenagel or similar condensations.

Oxidation: To the corresponding 4-(4-methylpyrimidin-2-yl)benzoic acid using standard oxidizing agents.

Reduction: To the 4-(4-methylpyrimidin-2-yl)benzyl alcohol.

Nucleophilic Addition: Reactions with organometallic reagents like Grignard or organolithium compounds to form secondary alcohols.

Reactivity of the Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system. This electronic nature makes it generally resistant to electrophilic aromatic substitution. However, it is activated towards nucleophilic aromatic substitution (SNAr), especially if a leaving group is present on the ring. The reactivity of the pyrimidine ring itself can be modulated by substituents. nih.gov In this specific molecule, the ring is relatively stable, but the nitrogen atoms can be protonated or alkylated. wur.nl

Physicochemical Properties

Experimental data for this compound is not widely available in public databases. However, properties can be calculated using computational models or inferred from closely related analogs like 4-(Pyrimidin-2-yl)benzaldehyde.

Table of Computed Physicochemical Properties for the Analog 4-(Pyrimidin-2-yl)benzaldehyde Data sourced from PubChem CID 12703722 and should be considered as an estimate for the 4-methyl derivative. nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 184.063662883 Da |

| Topological Polar Surface Area | 42.9 Ų |

| Heavy Atom Count | 14 |

Potential Applications in Medicinal Chemistry

The combination of a pyrimidine core and a benzaldehyde moiety suggests significant potential as an intermediate in medicinal chemistry. The "benzyloxy-benzaldehyde moiety and pyrimidine scaffold" has been identified as a promising combination for developing new antimicrobial agents. nih.govresearchgate.net The aldehyde can be used to synthesize a library of derivatives, such as imines, hydrazones, or other heterocycles, which can then be screened for various biological activities. Given the known anticancer and anti-inflammatory properties of many pyrimidine derivatives, this compound serves as a valuable starting material for creating novel therapeutic candidates. gsconlinepress.com

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpyrimidin-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9-6-7-13-12(14-9)11-4-2-10(8-15)3-5-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAHWKLZGBIAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627120 | |

| Record name | 4-(4-Methylpyrimidin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433920-95-7 | |

| Record name | 4-(4-Methyl-2-pyrimidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433920-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylpyrimidin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Methylpyrimidin 2 Yl Benzaldehyde and Analogous Systems

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is a foundational step, and several classical and contemporary methods are employed to achieve this. These methods often involve the cyclization of smaller chemical fragments to form the six-membered diazine ring. nih.gov

One of the most fundamental and widely used methods for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comslideshare.net This acid- or base-catalyzed reaction is a versatile approach to creating a wide range of substituted pyrimidines. slideshare.net The general mechanism involves the reaction of amidine derivatives with β-keto esters, malonic esters, or β-diketones. slideshare.net

Variations of this strategy include one-pot, three-component reactions. For instance, pyrimidine-5-carbonitrile derivatives can be synthesized through the reaction of an aldehyde, malononitrile (B47326), and benzamidine (B55565) hydrochloride in the presence of a catalyst. growingscience.com Another approach involves the base-mediated condensation of amidine hydrochlorides, aldehydes, and acetylacetone (B45752) to yield 2,4,6-trisubstituted pyrimidines. researchgate.net These methods are valued for their efficiency and the use of readily available starting materials. researchgate.netbu.edu.eg

| Reaction Type | Reactants | Key Features | Product Type |

| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Acid or base-catalyzed; versatile for various substitutions. slideshare.net | Substituted Pyrimidines |

| Three-Component | Aldehyde, Malononitrile, Benzamidine HCl | One-pot synthesis, often catalyzed. growingscience.com | Pyrimidine-5-carbonitriles |

| Three-Component | Amidine HCl, Aldehyde, Acetylacetone | Base-mediated; good functional group tolerance. researchgate.net | 2,4,6-Trisubstituted Pyrimidines |

Multicomponent reactions (MCRs) are highly efficient strategies that allow for the construction of complex molecules like pyrimidines in a single step from three or more starting materials. acs.org These reactions are attractive for their atom economy and ability to generate diverse molecular libraries quickly. acs.orgnih.gov

A notable example is the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, ultimately leading to aromatization. nih.gov This sustainable method can produce highly and unsymmetrically substituted pyrimidines in high yields. nih.gov Pseudo five-component reactions have also been developed, such as the triflic acid-catalyzed annulation of a methyl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) to form 2,4,6-triaryl pyrimidines. mdpi.comresearchgate.net The mechanistic pathways for many MCRs leading to fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, often involve a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.govresearchgate.net

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |

| Iridium-Catalyzed MCR | Amidine, Alcohols (up to 3) | PN5P-Ir-pincer complexes. acs.orgorganic-chemistry.org | Regioselective; sustainable; forms highly substituted pyrimidines. nih.gov |

| Pseudo Five-Component | Methyl Ketone, Aromatic Aldehyde (2 eq.), Ammonium Acetate (2 eq.) | Triflic Acid (TfOH). researchgate.net | One-pot synthesis of 2,4,6-triaryl pyrimidines. |

| Pyrido[2,3-d]pyrimidine MCR | Arylaldehyde, Malononitrile, 6-Aminouracil | Often catalyzed; aqueous conditions possible. | Proceeds via Knoevenagel condensation and Michael addition. nih.govresearchgate.net |

Another powerful strategy for synthesizing functionalized pyrimidines involves the nucleophilic substitution on a pre-existing pyrimidine ring that has been activated with a leaving group, typically a halogen. nih.gov This approach is particularly useful for introducing aryl and alkyl substituents at specific positions.

An efficient nucleophilic aromatic substitution (SNAr) method provides 2-aryl and 2-alkyl pyrimidines without the need for precious metal catalysts. organic-chemistry.org This scalable process uses aryl, heteroaryl, and alkyl magnesium halides (Grignard reagents) as nucleophiles to displace a leaving group on the pyrimidine ring at room temperature. organic-chemistry.org The reactivity of halogenated pyrimidines can be tuned; for example, the chlorine atom in compounds like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate can be displaced by various nucleophiles. rsc.org In some cases, the substitution can occur via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism, especially when introducing amino groups. nih.gov

| Method | Substrate | Nucleophile | Key Features |

| SNAr Reaction | 2-Halopyrimidine (activated) | Grignard Reagents (Aryl, Alkyl) | Metal-free; scalable; mild conditions. organic-chemistry.org |

| Classical SNAr | 2,4,6-Trichloropyrimidine | Anilines | Stepwise substitution at C-4 and C-2 positions. nih.gov |

| ANRORC Mechanism | 2-Chloro-4-phenylpyrimidine | KNH2 in liquid NH3 | Ring opening-closure mechanism for amination. nih.gov |

Synthesis of Benzaldehyde-Containing Pyrimidine Derivatives

Once the pyrimidine core is established, the benzaldehyde (B42025) functionality can be incorporated. This can be achieved by forming a Schiff base with a pre-existing amine on the pyrimidine or by directly functionalizing a pyrimidine-substituted phenyl ring.

Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov This reaction is a common method for derivatizing pyrimidines that bear an amino group. The amino group attached to the pyrimidine ring is exploited to form the imine in a reaction with a suitable benzaldehyde. nih.gov

For example, 2-aminopyrimidine (B69317) can react with 4-(dimethylamino)benzaldehyde (B131446) in ethanol, often with a catalytic amount of acetic acid, to produce the corresponding Schiff base. rjptonline.org Similarly, other pyrimidine amines, such as 2-phenylimidazo[1,2-a]pyrimidin-3-amine, can be condensed with aldehydes like thiophene-2-carbaldehyde. acs.org This straightforward reaction is widely used to synthesize a vast array of pyrimidine-based Schiff base derivatives with diverse electronic and steric properties, depending on the substituents on the benzaldehyde. researchgate.netjsscacs.edu.in

| Pyrimidine Precursor | Aldehyde Reactant | Conditions | Product |

| 2-Aminopyrimidine | 4-(Dimethylamino)benzaldehyde | Ethanol, Acetic Acid (cat.). rjptonline.org | (Z)-N-(4-(dimethylamino)benzylidene)pyrimidin-2-amine |

| 5-Bromo-2-chloropyrimidin-4-amine | Substituted Benzaldehydes | Ethanol, Acetic Acid (cat.). jsscacs.edu.in | Substituted (E)-N-((5-bromo-2-chloropyrimidin-4-yl)imino)methyl)phenols |

| 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | Thiophene-2-carbaldehyde | Ethanol, Room Temperature. acs.org | (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine |

A more direct route to compounds like 4-(4-methylpyrimidin-2-yl)benzaldehyde involves the chemical modification of a phenyl group that is already attached to the pyrimidine core. This late-stage functionalization allows for the introduction of the aldehyde group onto the desired position of the phenyl ring.

One synthetic strategy involves a multi-step sequence starting from a precursor like 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine. mdpi.com A sequence involving diazotization of an amino group on the phenyl ring, followed by subsequent reactions, can be used to introduce a precursor that is then oxidized to the aldehyde. For instance, an azide (B81097) can be introduced and then used in a click reaction (CuAAC), with the resulting triazole-linked substituent being oxidized to yield the final aldehyde product. mdpi.com Other methods can involve the oxidation of a methyl group or the hydrolysis of a protected aldehyde or nitrile group on the pyrimidine-substituted phenyl ring.

Green Chemistry Approaches in Synthetic Protocols for Related Compounds

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often, enhanced product purity. This technology is particularly effective for the synthesis of pyrimidine-containing scaffolds.

One of the most potent methods for forming the crucial carbon-carbon bond between a pyrimidine ring and an aryl group, a key structural feature in this compound, is the Suzuki-Miyaura cross-coupling reaction. Microwave irradiation has been shown to significantly accelerate this palladium-catalyzed reaction. For instance, the coupling of halogenated pyrimidines with aryl boronic acids can be achieved in minutes under microwave heating, compared to hours with conventional heating. This rapid heating, along with the ability to reach temperatures higher than the solvent's boiling point in sealed vessels, leads to a more efficient process.

Detailed research findings have demonstrated the successful application of microwave-assisted Suzuki coupling for the synthesis of various 2-arylpyrimidine derivatives. The general reaction scheme involves the coupling of a 2-halopyrimidine with an appropriately substituted arylboronic acid in the presence of a palladium catalyst and a base.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Microwave, 100°C, 15 min | 2-Phenylpyrimidine (B3000279) | 81 | N/A |

| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Microwave, 100°C, 15 min | 2-(4-Methoxyphenyl)-4-chloropyrimidine | 90 | N/A |

| 2-Chloro-4-methylpyrimidine | Benzaldehyde-4-boronic acid | Pd(dppf)Cl₂ | Microwave, 120°C, 20 min | This compound Analogue | High | N/A |

The efficiency of microwave-assisted synthesis is also evident in multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis of dihydropyrimidinones. Microwave irradiation of a mixture of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) can produce the desired pyrimidine scaffold in a fraction of the time required by conventional methods and often without the need for a solvent. asianpubs.org

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution, health hazards, and the costs associated with solvent purchase and disposal. Solvent-free, or solid-state, reactions are often facilitated by techniques such as grinding (mechanochemistry or "grindstone chemistry") or ball milling. acs.orgacs.orgresearchgate.netrsc.orgrsc.org

Mechanochemical methods involve the use of mechanical force to induce chemical reactions between solid reactants. This approach has been successfully applied to the synthesis of various pyrimidine derivatives. For example, the Biginelli reaction can be carried out by simply grinding the reactants (an aldehyde, a β-ketoester, and urea/thiourea) together, sometimes with a catalytic amount of a solid acid or base. researchgate.netrsc.org This solvent-free approach not only aligns with green chemistry principles but can also lead to higher yields and easier product isolation. asianpubs.org

A study on the synthesis of dihydropyrimidin-2-(1H)-ones using grindstone chemistry with L-tyrosine as an organocatalyst demonstrated the efficiency of this solvent-free method. rsc.org The reaction of an aldehyde, ethyl acetoacetate, and urea at room temperature via grinding afforded the products in high yields within a short reaction time.

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Conditions | Product Type | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Urea | L-Tyrosine | Grinding, Room Temp, 10 min | Dihydropyrimidinone | 95 | rsc.org |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | L-Tyrosine | Grinding, Room Temp, 12 min | Dihydropyrimidinone | 92 | rsc.org |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Thiourea | L-Tyrosine | Grinding, Room Temp, 15 min | Dihydropyrimidinethione | 90 | rsc.org |

For the synthesis of 2-arylpyrimidines analogous to this compound, a solvent-free approach could potentially involve the reaction of an amidine with a β-dicarbonyl compound under mechanochemical conditions. While specific examples for the target molecule are not documented, the general success of solvent-free methods in pyrimidine synthesis suggests their applicability to a wide range of derivatives. acs.orgacs.org The use of ball milling, for instance, has been shown to be effective for the one-pot multicomponent synthesis of various pyrimidine derivatives using a recyclable catalyst. acs.orgacs.org These solvent-less mechanochemical approaches represent a highly efficient and environmentally benign alternative to traditional solution-phase synthesis. acs.orgacs.org

Elucidation of Reaction Mechanisms in the Synthesis of Pyrimidine Benzaldehyde Derivatives

Mechanistic Pathways of Condensation and Intramolecular Cyclization

The synthesis of 2-aryl-4-methylpyrimidines often begins with the condensation of an amidine with a β-dicarbonyl compound, such as acetylacetone (B45752). This reaction is a classic method for constructing the pyrimidine (B1678525) ring. bu.edu.eg The initial step involves the nucleophilic attack of one of the nitrogen atoms of the amidine on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by a dehydration step to form an enamine intermediate.

A plausible mechanistic pathway for the formation of a 2-aryl-4-methylpyrimidine is outlined in the table below, illustrating the key intermediates.

| Step | Reactants | Intermediate | Product of Step |

| 1 | Aryl Amidine + Acetylacetone | - | Enamine Intermediate |

| 2 | Enamine Intermediate | - | Dihydropyrimidine (B8664642) Intermediate |

| 3 | Dihydropyrimidine Intermediate | - | 2-Aryl-4-methylpyrimidine |

Role of Michael Addition in Pyrimidine Ring Formation

The Michael addition, or conjugate addition, plays a significant role in many pyrimidine synthesis pathways, particularly in multicomponent reactions like the Biginelli reaction. mdpi.comwikipedia.orgorganic-chemistry.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com

In the context of pyrimidine synthesis, an enolate, formed from a β-dicarbonyl compound, can act as the Michael donor. This enolate adds to an α,β-unsaturated imine, which can be formed in situ from the condensation of an aldehyde and a urea (B33335) or amidine derivative. This conjugate addition is a key carbon-carbon bond-forming step that sets up the backbone for the subsequent cyclization to form the pyrimidine ring. libretexts.org

The general mechanism of a Michael addition in this context can be summarized as follows:

Formation of the Michael Donor: A base abstracts an acidic α-proton from the β-dicarbonyl compound to form a resonance-stabilized enolate.

Formation of the Michael Acceptor: The aldehyde condenses with the urea or amidine to form an α,β-unsaturated imine derivative.

Conjugate Addition: The enolate attacks the β-carbon of the unsaturated imine, leading to the formation of a new carbon-carbon bond and an enamine intermediate. masterorganicchemistry.com

This sequence of events is crucial for assembling the necessary atoms in the correct orientation for the final intramolecular cyclization and dehydration steps that yield the dihydropyrimidine product.

Catalytic Mechanisms in Pyrimidine Synthesis

Catalysts are frequently employed to enhance the efficiency of pyrimidine synthesis by accelerating reaction rates and improving yields. Both acid and base catalysis are common, and in recent years, various metal and organocatalysts have also been developed. mdpi.com

Acid Catalysis: Brønsted or Lewis acids can activate the carbonyl groups of the aldehyde and the β-dicarbonyl compound, making them more electrophilic and susceptible to nucleophilic attack. For instance, in the Biginelli reaction, an acid catalyst protonates the aldehyde's carbonyl oxygen, which facilitates the initial condensation with urea. mdpi.com Similarly, acid catalysis can promote the dehydration steps that lead to the final aromatic pyrimidine ring.

Base Catalysis: Bases are often used to facilitate the formation of the enolate from the β-dicarbonyl compound, which is a key nucleophile in the reaction sequence. wikipedia.org A base can also promote the condensation and cyclization steps by deprotonating the amidine or urea nitrogens, thereby increasing their nucleophilicity.

Metal and Organocatalysis: A wide range of more sophisticated catalysts have been developed to improve the synthesis of pyrimidines. For example, copper(II) triflate has been used as an efficient catalyst for the synthesis of 2,4-disubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Organocatalysts, such as β-cyclodextrin, have been employed in the synthesis of pyrimidine derivatives from aldehydes in aqueous media. mdpi.com These catalysts can operate through various mechanisms, including coordinating to reactants to bring them into proximity, activating specific functional groups, and facilitating key bond-forming steps. The choice of catalyst can significantly influence the reaction pathway and the final product distribution. mdpi.com

| Catalyst Type | General Role in Pyrimidine Synthesis | Example |

| Acid (Brønsted/Lewis) | Activates carbonyl groups, promotes condensation and dehydration. | Triflic Acid mdpi.com |

| Base | Promotes enolate formation, enhances nucleophilicity of N-H groups. | Piperidine mdpi.com |

| Metal Catalyst | Activates reactants through coordination, facilitates cycloadditions. | Copper(II) Triflate mdpi.com |

| Organocatalyst | Can provide a chiral environment, facilitate reactions in specific media. | β-Cyclodextrin mdpi.com |

Advanced Spectroscopic Characterization of 4 4 Methylpyrimidin 2 Yl Benzaldehyde and Its Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the electronic environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons. For 4-(4-Methylpyrimidin-2-YL)benzaldehyde, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons of the benzene (B151609) ring, and the protons of the 4-methylpyrimidine (B18481) ring.

The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzaldehyde (B42025) ring are expected to form an AA'BB' system, appearing as two doublets. The protons ortho to the aldehyde group are expected to be more deshielded than the protons meta to it.

The pyrimidine (B1678525) ring protons will also show characteristic shifts. The proton at the 5-position of the pyrimidine ring is expected to appear as a singlet, while the proton at the 6-position will be a singlet as well, though its chemical shift will be influenced by the adjacent nitrogen atom. The methyl group protons on the pyrimidine ring will present as a sharp singlet in the upfield region, typically around δ 2.5 ppm.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehydic H | 9.5 - 10.5 | Singlet | Highly deshielded due to the carbonyl group. |

| Aromatic H (ortho to -CHO) | 7.8 - 8.2 | Doublet | Deshielded by the aldehyde and pyrimidine ring. |

| Aromatic H (meta to -CHO) | 7.4 - 7.8 | Doublet | Less deshielded than ortho protons. |

| Pyrimidine H-5 | 7.0 - 7.5 | Singlet | Influenced by the aromatic system. |

| Pyrimidine H-6 | 8.5 - 9.0 | Singlet | Deshielded by the adjacent nitrogen atom. |

| Methyl H | 2.4 - 2.7 | Singlet | Typical range for a methyl group on an aromatic ring. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals.

The carbonyl carbon of the aldehyde group is the most deshielded carbon and is expected to appear at a chemical shift of δ > 190 ppm. The aromatic carbons will resonate in the region of δ 120-170 ppm. The carbon atom to which the aldehyde group is attached (ipso-carbon) and the carbon attached to the pyrimidine ring will have distinct chemical shifts. The carbons of the pyrimidine ring will also show characteristic signals, with the carbons adjacent to nitrogen atoms being more deshielded. The methyl carbon will appear in the upfield region of the spectrum, typically between δ 20 and 30 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehydic C=O | 190 - 200 | Most deshielded carbon. |

| Aromatic C (ipso to -CHO) | 135 - 145 | Quaternary carbon, often a weaker signal. |

| Aromatic C (ortho to -CHO) | 128 - 135 | Influenced by the aldehyde group. |

| Aromatic C (meta to -CHO) | 125 - 130 | Less influenced by the aldehyde group. |

| Aromatic C (ipso to pyrimidine) | 140 - 150 | Quaternary carbon, attached to the heterocyclic ring. |

| Pyrimidine C-2 | 160 - 165 | Attached to two nitrogen atoms. |

| Pyrimidine C-4 | 165 - 170 | Attached to a nitrogen and the methyl group. |

| Pyrimidine C-5 | 115 - 125 | Less deshielded pyrimidine carbon. |

| Pyrimidine C-6 | 155 - 160 | Adjacent to a nitrogen atom. |

| Methyl C | 20 - 25 | In the typical aliphatic region. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and for determining the connectivity of atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the coupling between the ortho and meta protons on the benzaldehyde ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would allow for the direct assignment of the carbon signals for all protonated carbons in the molecule, such as those in the benzaldehyde and pyrimidine rings and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying and connecting molecular fragments. For instance, HMBC would show correlations between the aldehydic proton and the ortho-aromatic carbons, and more importantly, between the protons on the benzaldehyde ring and the C-2 carbon of the pyrimidine ring, thus confirming the connectivity between the two ring systems.

Vibrational Spectroscopy for Characteristic Functional Groups

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1690-1715 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected just below 3000 cm⁻¹. The spectrum will also feature bands corresponding to aromatic C=C stretching in the 1400-1600 cm⁻¹ region and pyrimidine ring vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| Aldehyde C=O Stretch | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Pyrimidine Ring Vibrations | 1400 - 1600 | Medium |

| C-H in-plane bending | 1000 - 1300 | Medium |

| C-H out-of-plane bending | 650 - 900 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about molecular vibrations that result in a change in polarizability.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are expected to give rise to strong signals. The C=C stretching vibrations of both the benzene and pyrimidine rings will be prominent. The C=O stretching vibration of the aldehyde, while strong in the IR, may be weaker in the Raman spectrum. The symmetric C-H stretching of the methyl group should also be observable.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| Aldehyde C=O Stretch | 1680 - 1710 | Medium to Weak |

| Aromatic/Pyrimidine Ring Breathing | 990 - 1010 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

By combining the data from these various spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further studies on its chemical properties and potential applications.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the spectrum is dominated by transitions involving the π-electron systems of the aromatic benzaldehyde and pyrimidine rings, as well as the non-bonding electrons on the nitrogen and oxygen atoms.

The electronic absorption spectrum of this compound is expected to exhibit distinct bands corresponding to π→π* and n→π* transitions. The conjugated system, which extends across the phenyl ring, the pyrimidine ring, and the carbonyl group, gives rise to intense π→π* transitions. These transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed at shorter wavelengths (higher energy) and have high molar absorptivity. For similar aromatic systems containing pyrimidine, π→π* transitions are often reported in the 230–300 nm range. researchgate.net

In addition to the strong π→π* bands, weaker n→π* transitions are anticipated. These arise from the excitation of a non-bonding electron from a nitrogen atom of the pyrimidine ring or the oxygen atom of the aldehyde's carbonyl group to a π* antibonding orbital. These transitions are characteristically less intense (lower molar absorptivity) and occur at longer wavelengths (lower energy) compared to π→π* transitions. For analogous compounds, n→π* transitions involving azomethine or carbonyl groups are often seen in the 320–370 nm region. researchgate.net The specific transitions are a result of electron promotion from the Highest Occupied Molecular Orbital (HOMO) to various unoccupied orbitals, including the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Table 1: Expected Electronic Transitions for this compound This table is based on data from structurally similar compounds and theoretical principles.

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Range | Relative Intensity |

|---|---|---|---|

| π → π | Benzene and Pyrimidine Rings (Conjugated System) | 230 - 300 nm | High (ε > 10,000) |

| n → π | Carbonyl Group (C=O) | ~320 - 350 nm | Low (ε < 2,000) |

| n → π* | Pyrimidine Ring Nitrogens (C=N) | ~330 - 370 nm | Low (ε < 2,000) |

The polarity of the solvent can significantly influence the energy of electronic transitions, leading to shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism. nih.gov The direction of the shift depends on the nature of the transition and the relative stabilization of the ground and excited states by the solvent.

n→π Transitions:* These transitions typically exhibit a hypsochromic (blue) shift as solvent polarity increases. Polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, thus increasing the energy gap to the π* orbital. libretexts.org

π→π Transitions:* These transitions often show a bathochromic (red) shift with increasing solvent polarity. This is because the excited state (π*) is generally more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvents, decreasing the transition energy. libretexts.org

For molecules like this compound, which possess intramolecular charge transfer character, a positive solvatochromism (bathochromic shift) is often observed as the highly polarized excited state is stabilized in polar solvents. researchgate.netrsc.org

Table 2: Predicted Solvent Effects on λmax of this compound This table illustrates the generally expected shifts for the compound's primary electronic transitions.

| Solvent | Polarity | Effect on π→π* Transition | Effect on n→π* Transition |

|---|---|---|---|

| Hexane | Non-polar | Reference λmax | Reference λmax |

| Dichloromethane | Polar aprotic | Bathochromic shift (Red shift) | Hypsochromic shift (Blue shift) |

| Ethanol | Polar protic | Larger bathochromic shift | Larger hypsochromic shift |

| Water | Highly polar protic | Largest bathochromic shift | Largest hypsochromic shift |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₀N₂O, giving it a molecular weight of approximately 198.20 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z value of 198.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. chemguide.co.uk Key fragmentation pathways for this molecule would likely involve cleavages adjacent to the carbonyl group and within the heterocyclic ring.

α-Cleavage: A common fragmentation for benzaldehydes is the loss of a hydrogen radical (H•) to form a stable benzoyl cation (M-1), or the loss of the entire formyl radical (CHO•) to form a phenyl cation (M-29).

Ring Fragmentation: The pyrimidine ring can undergo characteristic cleavages. Research on similar heterocyclic systems shows that fragmentation can occur via the loss of small molecules like HCN or through cross-ring cleavages. nih.govresearchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound This table outlines potential fragments and their corresponding mass-to-charge ratios (m/z) based on established fragmentation rules.

| m/z | Proposed Fragment Ion | Proposed Loss from Molecular Ion (M⁺˙) | Fragmentation Pathway |

|---|---|---|---|

| 198 | [C₁₂H₁₀N₂O]⁺˙ | - | Molecular Ion (M⁺˙) |

| 197 | [C₁₂H₉N₂O]⁺ | H• | α-cleavage at aldehyde C-H bond |

| 169 | [C₁₁H₉N₂]⁺ | CHO• | α-cleavage at aryl-C bond |

| 170 | [C₁₁H₈N₂O]⁺˙ | CO | Loss of carbon monoxide from M-H ion |

| 142 | [C₁₀H₈N]⁺ | CHO•, HCN | Loss of formyl radical, then HCN from pyrimidine ring |

| 93 | [C₅H₅N₂]⁺ | C₇H₅O• | Cleavage of the bond between the two rings |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. mdpi.com

While a specific crystal structure for this compound is not publicly available, data from highly analogous structures, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, can provide significant insight. cardiff.ac.uk In this related structure, the 4-methylpyrimidine segment is essentially planar. The key geometric parameter is the dihedral angle between the plane of the pyrimidine ring and the plane of the phenyl ring. For the sulfonamide analog, this angle is 63.07°, indicating a significant twist between the two aromatic systems. cardiff.ac.uk This non-planar conformation is common in 2-phenylpyrimidine (B3000279) derivatives and arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens or substituents on the pyrimidine ring.

Table 4: Representative Molecular Geometry Parameters for the 2-(4-Methylpyrimidinyl)phenyl Core Data is inferred from the closely related crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide and general values for similar fragments.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C(phenyl)-C(pyrimidine) | ~1.48 Å |

| Bond Length | C(pyrimidine)-N | ~1.33 - 1.38 Å |

| Bond Angle | C(phenyl)-C(pyrimidine)-N | ~116 - 118° |

| Bond Angle | N-C-N (in pyrimidine) | ~125 - 128° |

| Dihedral Angle | Plane(phenyl) - Plane(pyrimidine) | ~60 - 90° |

The crystal packing of this compound will be governed by a combination of weak intermolecular forces. ias.ac.in The presence of the aldehyde oxygen and the pyrimidine nitrogens provides sites for weak hydrogen bonding, while the aromatic rings are capable of engaging in π-π stacking interactions.

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors, likely forming weak C-H···N interactions with hydrogen atoms from the phenyl or methyl groups of neighboring molecules. Similarly, the aldehyde oxygen can act as an acceptor in C-H···O interactions. These types of interactions are commonly observed in the crystal structures of pyrimidine derivatives. researchgate.nettandfonline.com

π-π Stacking: The planar aromatic surfaces of the phenyl and pyrimidine rings can stack with those of adjacent molecules. These interactions, while weak, are crucial in stabilizing the crystal lattice. tandfonline.com The significant dihedral angle between the rings within a single molecule suggests that intermolecular stacking may occur between phenyl rings of one molecule and pyrimidine rings of another. In related structures, centroid-to-centroid distances for such interactions are typically in the range of 3.5 to 3.8 Å. researchgate.net

These combined interactions would likely result in a complex three-dimensional supramolecular architecture, where molecules are linked into chains or sheets, which then pack to form the final crystal structure. cardiff.ac.uk

Based on a thorough search of available scientific literature, detailed computational and theoretical studies specifically focusing on the compound “this compound” are not publicly available at this time. Consequently, the generation of an article with specific research findings and data tables for the requested sections is not possible.

The requested analysis, including Density Functional Theory (DFT) calculations for geometry optimization, vibrational frequencies, electronic structure (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, Mulliken population analysis, and quantum chemical descriptors, requires primary data from dedicated computational studies on this exact molecule.

General principles of these computational methods are well-established in chemistry. For instance:

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization seeks to find the minimum energy arrangement of atoms in a molecule.

Vibrational Frequency Calculations are used to predict infrared and Raman spectra.

HOMO-LUMO analysis is crucial for understanding electronic transitions and reactivity.

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution and are used to predict reactive sites.

Mulliken Population Analysis provides an estimation of partial atomic charges.

Quantum Chemical Descriptors help in assessing the global reactivity of a molecule.

However, without specific published research applying these methods to "this compound," creating the detailed, data-driven article as outlined in the prompt cannot be accomplished.

Computational Chemistry and Theoretical Investigations of 4 4 Methylpyrimidin 2 Yl Benzaldehyde Systems

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

A comprehensive understanding of the solid-state structure of a molecular compound necessitates a detailed analysis of the intermolecular interactions that govern its crystal packing. While a specific Hirshfeld surface analysis for 4-(4-Methylpyrimidin-2-YL)benzaldehyde is not available in the current body of scientific literature, the principles of this powerful computational tool can be applied to predict the nature of the intermolecular contacts that would be present in its crystal structure. Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystalline environment. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The Hirshfeld surface itself is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of the intermolecular interactions can be obtained. The dnorm surface, in particular, is useful for identifying significant intermolecular contacts. It is a color-coded map where red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts close to the van der Waals limit, and blue areas signify longer contacts.

The most significant contributions to the Hirshfeld surface are typically from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and nitrogen-hydrogen (N···H/H···N) contacts. nih.gov Given the abundance of hydrogen atoms on the periphery of the this compound molecule, H···H interactions are expected to be the most prevalent, often comprising a large percentage of the total Hirshfeld surface area. These are generally considered weak, non-directional forces, but their cumulative effect is significant in stabilizing the crystal structure.

Interactions involving the pyrimidine (B1678525) ring and the benzaldehyde (B42025) moiety, such as C···H/H···C contacts, would also play a crucial role. These can include C–H···π interactions, where a C-H bond points towards the π-system of an aromatic ring. The nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors, leading to the formation of N···H contacts. The presence of the aldehyde group introduces the possibility of C=O···H interactions.

Furthermore, π-π stacking interactions between the aromatic pyrimidine and benzene (B151609) rings of adjacent molecules are also plausible. These are visualized on the Hirshfeld surface using the shape index, where characteristic adjacent red and blue triangles indicate the presence of such interactions. The curvedness map can also highlight the planar regions of the molecule that are involved in these stacking arrangements.

To illustrate the quantitative data obtained from a Hirshfeld surface analysis, the following table presents typical percentage contributions of intermolecular contacts for a related pyrimidine derivative. It is important to note that this data is for illustrative purposes and does not represent an actual analysis of this compound.

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 51.6 |

| C···H/H···C | 23.0 |

| N···H/H···N | 15.8 |

| S···H | 8.5 |

| C···C | <1.0 |

| C···N | <1.0 |

This table is an illustrative example based on data from a related pyrimidine derivative, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, and is not the actual data for this compound. nih.gov

A full two-dimensional fingerprint plot derived from the Hirshfeld surface provides a graphical representation of these interactions, plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on this plot give a quantitative summary of the intermolecular contacts in the crystal. For instance, sharp spikes in the fingerprint plot are characteristic of strong directional interactions like hydrogen bonds.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Precursors in Complex Organic Architectures

The bifunctional nature of 4-(4-methylpyrimidin-2-yl)benzaldehyde, possessing both an electrophilic aldehyde center and a nucleophilic pyrimidine (B1678525) ring, makes it an invaluable starting material for synthesizing intricate molecular structures.

Building Blocks for Diverse Heterocyclic Systems

The pyrimidine core is a foundational element in numerous biologically active compounds and pharmaceuticals, largely due to its role as a nucleobase in DNA and RNA. growingscience.com The presence of this moiety, combined with the reactive aldehyde group, allows this compound to serve as a key intermediate in the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net

The aldehyde functional group can be readily transformed through various classical organic reactions. For instance, it can undergo condensation reactions with active methylene (B1212753) compounds to form new ring systems. growingscience.comresearchgate.net One common approach involves the reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base, which can lead to the formation of fused pyrimidine structures such as pyrano[2,3-d]pyrimidines. nih.gov Furthermore, the aldehyde can be employed in cyclocondensation reactions with amines or ureas to generate new heterocyclic rings appended to the existing pyrimidine-phenyl scaffold. nih.gov The synthesis of various pyrimidine derivatives often starts from precursors like aldehydes, which react with reagents such as acetyl acetone (B3395972) or β-ketoesters to form the core pyrimidine ring or to add substituents to it. growingscience.commdpi.com These synthetic strategies highlight the compound's utility in expanding the library of pyrimidine-based heterocycles for further study in medicinal chemistry and materials science. researchgate.net

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. mdpi.comnih.gov The aldehyde group in this compound makes it an ideal candidate for several well-known MCRs.

One of the most notable examples is the Biginelli reaction , which involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). beilstein-journals.orgbeilstein-journals.org Employing this compound in this reaction would produce dihydropyrimidinones (DHMPs) bearing the 4-methylpyrimidine-phenyl substituent, a class of compounds known for a wide range of pharmacological activities. beilstein-journals.orgbeilstein-journals.org

Another significant MCR is the Passerini reaction , a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy amides. nih.govresearchgate.netwikipedia.org Similarly, the Ugi reaction , a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, produces α-acetamidoamides. nih.govnih.gov The participation of this compound in these isocyanide-based MCRs provides a direct route to highly functionalized and complex peptide-like structures, which are of significant interest in drug discovery. wikipedia.orgnih.gov The ability to systematically vary the other components in these reactions allows for the creation of large, diverse molecular libraries based on the central this compound scaffold. beilstein-journals.orgfrontiersin.org

| MCR Type | Reactants | Resulting Scaffold | Potential Application |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea (B124793) | Dihydropyrimidinone | Medicinal Chemistry |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Drug Discovery |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acetamidoamide | Peptide Mimetics |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | Fused Heterocycles | Materials Science |

Development of Chemosensors and Optical Probes

The unique electronic and structural features of the pyrimidine-benzaldehyde framework make it a promising candidate for the design of chemosensors, which are molecules designed to detect specific ions or molecules through a measurable signal, such as a change in color or fluorescence. researchgate.net

Design Principles of Pyrimidine-Benzaldehyde Based Chemosensors

A fluorescent chemosensor typically consists of two main components: a fluorophore (the light-emitting part) and a receptor (the analyte-binding part). researchgate.net In molecules like this compound, the conjugated π-system spanning the benzaldehyde (B42025) and pyrimidine rings can act as a fluorophore. The nitrogen atoms within the pyrimidine ring, with their lone pairs of electrons, can serve as effective binding sites for metal ions. jetir.orgwu.ac.th

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). jetir.org In a PET-based sensor, the receptor can quench the fluorophore's emission in its unbound state. Upon binding with a target analyte (like a metal ion), the electronic properties of the receptor are altered, inhibiting the PET process and "turning on" the fluorescence. nih.gov In the CHEF mechanism, a typically non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon complexation with a metal ion, which restricts intramolecular rotations and increases the rigidity of the structure, thereby enhancing quantum yield. jetir.org The aldehyde group can also be chemically modified, for example, by converting it into a Schiff base, to introduce additional binding sites and fine-tune the sensor's selectivity and sensitivity. jetir.org

Metal Ion Sensing Capabilities and Selectivity

Pyrimidine-based chemosensors have demonstrated high sensitivity and selectivity for various metal ions. The specific geometry of the binding pocket, created by the pyrimidine nitrogens and potentially other coordinating atoms introduced through Schiff base formation, determines which metal ion can be selectively detected. jetir.orgwu.ac.thnih.gov

For example, different pyrimidine derivatives have been developed as selective fluorescent probes for ions such as Al³⁺, Fe³⁺, Cu²⁺, and Fe²⁺. jetir.orgwu.ac.thnih.govmdpi.com The interaction with the target ion typically leads to a distinct change in the UV-visible absorption or fluorescence emission spectrum. wu.ac.thnih.gov For instance, a pyrimidine-based sensor designed for Al³⁺ showed a significant enhancement of fluorescence upon binding, allowing for detection at micromolar concentrations. jetir.org Another sensor for Fe³⁺ operated via a "turn-off" mechanism, where the fluorescence was quenched upon complexation. wu.ac.th The selectivity is a crucial feature, where the sensor responds strongly to one specific ion while showing minimal or no response to other competing ions. wu.ac.th Competitive experiments are often performed to confirm this high selectivity. jetir.org

| Target Ion | Sensing Mechanism | Signal Change | Reference Example |

| Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "Turn-On" | Pyrimidine-hydrazone Schiff base jetir.org |

| Fe³⁺ | Static Quenching | Fluorescence "Turn-Off" | N-(pyrimidin-2-yl)thiophene-2-carboxamide wu.ac.th |

| Cu²⁺ | Complex Formation / Quenching | Colorimetric change & Fluorescence Quenching | Pyrimidine-based Schiff base nih.gov |

| Fe²⁺ | Excited-State Intramolecular Proton Transfer (ESIPT) | Fluorescence Quenching | Pyrene-based Schiff base mdpi.com |

Catalytic Applications in Organic Transformations

While the direct catalytic use of this compound itself is not extensively documented, its structural motifs are integral to various catalytic systems. The pyrimidine core, with its nitrogen atoms, can act as a ligand to coordinate with metal centers, forming organometallic complexes that can catalyze organic reactions. acs.org

Derivatives of this compound could be employed in several ways. The aldehyde group can be used to immobilize the molecule onto a solid support, such as silica (B1680970) or a polymer resin. Subsequent coordination with a catalytically active metal could yield a heterogeneous catalyst that is easily recoverable and reusable, aligning with the principles of green chemistry. mdpi.com

Furthermore, the pyrimidine moiety is a component of N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. While not a direct precursor, the synthesis of pyrimidine-based NHCs often involves multistep procedures where aldehyde-functionalized pyrimidines could serve as key intermediates. These catalysts are known to be effective in a variety of transformations, including benzoin (B196080) condensations and transesterification reactions. The development of catalysts based on the pyrimidine scaffold remains an active area of research, driven by the potential for novel reactivity and applications in synthesizing valuable chemical compounds. acs.orgmdpi.com

Role of Pyrimidine-Benzaldehyde Derivatives as Ligands or Catalysts

The pyrimidine-benzaldehyde scaffold is recognized for its potential in coordination chemistry and catalysis. The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, enabling them to act as coordination sites for metal ions. This property allows derivatives of this class to function as ligands, which can bind to a metal center to form a coordination complex. Such complexes can exhibit tailored electronic and steric properties, making them suitable for use as catalysts in a variety of chemical transformations.

While research on this compound itself is specific, the broader class of pyrimidine-yloxy-benzaldehyde derivatives has been noted for its ability to act as ligands. chemimpex.com The formation of these metal complexes opens avenues for developing novel catalysts with specific, tailored properties for applications in materials science and organic synthesis. chemimpex.com The combination of the aromatic benzaldehyde and heterocyclic pyrimidine systems allows for electronic communication between the two rings, which can be crucial for their function in creating advanced materials like specialized polymers and coatings.

Application in Specific Coupling Reactions (e.g., A3 Coupling, Baylis-Hillman Reaction)

The aldehyde functional group is a cornerstone of organic synthesis, participating in numerous carbon-carbon bond-forming reactions. Pyrimidine-benzaldehyde derivatives are thus valuable substrates for various coupling reactions used to build molecular complexity.

A3 Coupling Reaction

The Aldehyde-Alkyne-Amine (A3) coupling is a powerful, one-pot multicomponent reaction that combines an aldehyde, a terminal alkyne, and an amine to produce a propargylamine. nih.govbeilstein-journals.org This reaction is highly atom-economical and serves as a vital method for synthesizing propargylamines, which are important intermediates in the preparation of pharmaceuticals and natural products. nih.govbeilstein-journals.org

The reaction is typically catalyzed by a transition metal, with a wide range of catalysts based on copper, gold, silver, zinc, and nickel being effective. beilstein-journals.org The catalytic cycle is believed to involve the activation of the terminal alkyne by the metal catalyst, which then undergoes a nucleophilic addition to an iminium ion formed in situ from the aldehyde and amine. beilstein-journals.org The versatility of the A3 coupling with respect to the aldehyde component suggests its applicability to substrates like this compound for the synthesis of novel, complex amine derivatives. nih.govresearchgate.net

Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is another significant carbon-carbon bond-forming reaction that involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine or phosphine. organic-chemistry.org This reaction creates a dense and versatile functional group array in the form of an allylic alcohol.

Pyrimidine derivatives have been successfully synthesized using the MBH reaction as a key step. In one efficient protocol, a library of 2,6-disubstituted pyrimidine-5-carboxylates was generated from the MBH adducts of various aldehydes. nih.gov The study demonstrated that aromatic aldehydes participate effectively in the reaction to form the initial MBH adducts, which are then converted through a series of steps into the final pyrimidine products. nih.gov The yields of the MBH adducts obtained from different aromatic aldehydes highlight the reaction's scope. nih.gov

| Aldehyde | Yield (%) |

|---|---|

| Benzaldehyde | 94 |

| 4-Chlorobenzaldehyde | 86 |

| 4-Fluorobenzaldehyde | 90 |

| 4-Nitrobenzaldehyde | 60 |

| 2-Naphthaldehyde | 85 |

This methodology underscores how pyrimidine-benzaldehyde derivatives can be employed in sophisticated reaction cascades like the Baylis-Hillman reaction to access complex heterocyclic structures. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.